molecular formula C9H20GeO4 B14218539 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-71-8

4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane

Cat. No.: B14218539
CAS No.: 823180-71-8
M. Wt: 264.88 g/mol
InChI Key: GAVLAVXPFAWMDN-UHFFFAOYSA-N
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Description

4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a germanium atom bonded to two isopropoxy groups and a methyl group, forming a dioxagermolane ring.

Preparation Methods

The synthesis of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be achieved through several synthetic routes. One common method involves the reaction of germanium tetrachloride with isopropanol in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other by-products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.

    Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.

    Materials Science: It is used in the preparation of germanium-based materials with unique electronic and optical properties, which are useful in the development of semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be compared with other similar compounds such as:

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane ring structure but contains boron instead of germanium. It is used as a reagent in organic synthesis and has applications in materials science.

    Bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate: This compound contains a phosphonate group and is used in medicinal chemistry for its antiviral properties.

Properties

CAS No.

823180-71-8

Molecular Formula

C9H20GeO4

Molecular Weight

264.88 g/mol

IUPAC Name

4-methyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane

InChI

InChI=1S/C9H20GeO4/c1-7(2)12-10(13-8(3)4)11-6-9(5)14-10/h7-9H,6H2,1-5H3

InChI Key

GAVLAVXPFAWMDN-UHFFFAOYSA-N

Canonical SMILES

CC1CO[Ge](O1)(OC(C)C)OC(C)C

Origin of Product

United States

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